Methylenomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylenomycin A is a natural product found in Streptomyces violaceoruber, Streptomyces albidoflavus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antibiotic Properties

Mechanism of Action

Methylenomycin A exhibits antibiotic activity primarily against Gram-positive bacteria. Its mechanism involves inhibition of RNA synthesis by binding to the RNA polymerase enzyme, which disrupts the transcription process essential for bacterial growth and survival. This makes this compound a valuable candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Table 1: Antibiotic Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Bacillus subtilis | 1.0 µg/mL | |

| Corynebacterium diphtheriae | 0.25 µg/mL |

Agricultural Applications

Fungicidal Activity

Research indicates that this compound also possesses fungicidal properties, making it applicable in agriculture as a biopesticide. Its efficacy against plant pathogens can help in managing crop diseases without relying heavily on synthetic chemicals.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound against Fusarium oxysporum, a common pathogen affecting various crops. The compound showed a significant reduction in fungal biomass when applied to infected plants, suggesting its potential as a natural fungicide.

Biotechnological Applications

Genetic Engineering and Plasmid Studies

this compound production is genetically regulated by plasmids such as SCPI found in Streptomyces species. Understanding the genetic basis for its biosynthesis can lead to enhanced production through genetic engineering techniques.

Table 2: Genetic Elements Involved in this compound Biosynthesis

| Plasmid | Gene Function | Impact on Production |

|---|---|---|

| SCPI | Codes for this compound synthesis | Essential for antibiotic production |

| pSV1 | Confers resistance to this compound | Facilitates survival in antibiotic-rich environments |

Future Research Directions

The exploration of this compound's applications is still ongoing, with several promising avenues for future research:

- Novel Antibiotic Development : Continued investigation into the structure-activity relationship of this compound could lead to the development of new antibiotics.

- Environmental Impact Studies : Assessing the ecological effects of using this compound as a biopesticide.

- Enhanced Production Techniques : Utilizing synthetic biology approaches to optimize the yield of this compound in microbial systems.

Análisis De Reacciones Químicas

Regulation of Methylenomycin A Production

The antibiotic this compound is produced naturally by Streptomyces coelicolor A3(2) . Methylenomycin production by S. coelicolor has a typical dynamic profile . Expression increases relatively quickly towards a global maximum level after initiation, usually by environmental conditions that are thought to establish MMF production . Expression then decreases from this maximum, reaching a relatively low level at steady-state . This aligns with the premise that the system is initially held in a repressed state until MmfR is released by MMF to trigger methylenomycin expression, which then increases quickly until free MmfR and MmyR cause secondary repression and eventual equilibrium of the feedback loop .

Factors Influencing this compound Production

A physiological and molecular biological study was conducted on the control of methylenomycin biosynthesis by Streptomyces coelicolor A3(2) . Conditions that permit the synthesis of methylenomycin by S. coelicolor cultures grown in defined medium were determined, with a readily assimilated carbon and nitrogen source required . Methylenomycin is produced late in the growth phase, at the transition from exponential to linear growth . Methylenomycin is synthesized, but not other secondary metabolites, when the phosphate concentration in the medium is kept high .

This compound Analogs

Propiedades

Número CAS |

52775-76-5 |

|---|---|

Fórmula molecular |

C9H10O4 |

Peso molecular |

182.17 g/mol |

Nombre IUPAC |

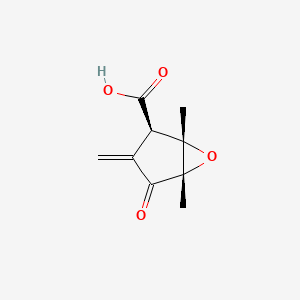

(1S,2R,5S)-1,5-dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid |

InChI |

InChI=1S/C9H10O4/c1-4-5(7(11)12)8(2)9(3,13-8)6(4)10/h5H,1H2,2-3H3,(H,11,12)/t5-,8-,9+/m0/s1 |

Clave InChI |

HBECYYFDLZZMPL-WLGLDCGKSA-N |

SMILES |

CC12C(C(=C)C(=O)C1(O2)C)C(=O)O |

SMILES isomérico |

C[C@]12[C@@H](C(=C)C(=O)[C@]1(O2)C)C(=O)O |

SMILES canónico |

CC12C(C(=C)C(=O)C1(O2)C)C(=O)O |

Sinónimos |

methylenomycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.